2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzothiazole ring.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and receptor interactions.
Medicine: As a potential therapeutic agent for the treatment of neurodegenerative disorders, cancer, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Known for its MAO inhibitory activity.
2-(Benzo[d]thiazol-2-yl)phenol: Used as a ligand in coordination chemistry and as a fluorescent probe.
Thiazolo[5,4-d]thiazole: Used in the synthesis of semiconductors for plastic electronics.
Uniqueness
2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the ethylthio group, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific targets.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-13-9-5-4-8-12(13)16(20)19-17-18-15-11(2)7-6-10-14(15)22-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJIBOLIZZHQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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